molecular formula C19H14F2NOPS B3042540 N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide CAS No. 646506-70-9

N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide

Cat. No.: B3042540
CAS No.: 646506-70-9
M. Wt: 373.4 g/mol
InChI Key: FOODBRCAIGWFHF-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide is a chemical compound that features a unique combination of fluorine, phosphorus, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide typically involves the reaction of 2,4-difluoroaniline with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)acetamide: Shares the 2,4-difluorophenyl group but differs in the acetamide moiety.

    N-(2,4-Difluorophenyl)-N’-methylthiourea: Contains a similar thiourea structure but with a methyl group instead of the diphenylphosphoryl group.

Uniqueness

N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-diphenylphosphorylmethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2NOPS/c20-14-11-12-18(17(21)13-14)22-19(25)24(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOODBRCAIGWFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide
Reactant of Route 2
N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide
Reactant of Route 3
N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide
Reactant of Route 4
N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide
Reactant of Route 5
N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide
Reactant of Route 6
N-(2,4-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide

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